molecular formula C6H12O6 B7823081 D-galactose CAS No. 26566-61-0

D-galactose

Cat. No.: B7823081
CAS No.: 26566-61-0
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-SVZMEOIVSA-N
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Description

D-galactose is a naturally occurring organic compound found in some plants and fruits. It is a secondary metabolite of the shikimate pathway and is composed of six carbon atoms and five hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-galactose can be achieved through several methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation is a widely used method, where genetically engineered microorganisms are employed to produce the compound in large quantities. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

D-galactose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: Hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and substituted compounds .

Scientific Research Applications

D-galactose has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of various biochemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of D-galactose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A stereoisomer with different spatial arrangement of atoms.

    (2R,3S,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: Another stereoisomer with a different configuration at the sixth carbon atom.

Uniqueness

D-galactose is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This distinct configuration makes it valuable for studying stereospecific reactions and for developing stereoselective synthesis methods .

Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015860
Record name D-​Galactopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Galactose
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Vapor Pressure

0.00000002 [mmHg]
Record name D-Galactose
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CAS No.

10257-28-0, 59-23-4
Record name D-Galactopyranose
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Record name D-Galactopyranose
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Record name D-Galactose
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Record name Galactose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-galactose
Reactant of Route 2
D-galactose
Reactant of Route 3
D-galactose
Reactant of Route 4
D-galactose
Reactant of Route 5
D-galactose
Reactant of Route 6
D-galactose

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